molecular formula C15H24 B093124 (1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene CAS No. 15890-31-0

(1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene

Cat. No.: B093124
CAS No.: 15890-31-0
M. Wt: 204.35 g/mol
InChI Key: NOLWRMQDWRAODO-RRFJBIMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epsilon-Bulgarene is a chemical compound with the molecular formula C15H24 . It is a sesquiterpene, a class of terpenes that consist of three isoprene units. The compound is known for its unique structure and properties, which make it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process. Laboratory synthesis may involve the use of organic solvents and controlled temperature conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are often more sustainable and cost-effective compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Epsilon-Bulgarene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Epsilon-Bulgarene has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying sesquiterpene biosynthesis and reaction mechanisms.

    Biology: The compound’s biological activity is of interest for its potential use in developing new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Epsilon-Bulgarene is used in the fragrance industry due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of (1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be due to the inhibition of pro-inflammatory enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epsilon-Bulgarene is unique due to its specific stereochemistry and the resulting biological activity. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

15890-31-0

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10,13-15H,3-9H2,1-2H3/t13-,14+,15+/m0/s1

InChI Key

NOLWRMQDWRAODO-RRFJBIMHSA-N

SMILES

CC(C)C1CCC(=C)C2C1CC(=C)CC2

Isomeric SMILES

CC(C)[C@@H]1CCC(=C)[C@@H]2[C@@H]1CC(=C)CC2

Canonical SMILES

CC(C)C1CCC(=C)C2C1CC(=C)CC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene
Reactant of Route 2
(1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene
Reactant of Route 3
(1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene
Reactant of Route 4
(1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene
Reactant of Route 5
(1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene
Reactant of Route 6
(1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene

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